2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is a quinoline derivative known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP4).
准备方法
The synthesis of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves constructing a heterocyclic ring system. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of functional groups: Specific reagents are used to introduce the butyl group and other functional groups to the core structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
科学研究应用
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studying heterocyclic chemistry and reaction mechanisms.
Biology: The compound’s inhibitory effects on DPP4 make it a valuable tool in studying glucose metabolism and insulin regulation.
Medicine: Its potential as an anti-diabetic agent is being explored, particularly in the context of type 2 diabetes mellitus.
作用机制
The mechanism of action of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves inhibiting the activity of DPP4. By binding to the active site of DPP4, the compound prevents the degradation of incretin hormones GLP-1 and GIP. This leads to increased intracellular cAMP concentrations in β-cells, resulting in an accelerated and augmented insulin response to absorbed glucose .
相似化合物的比较
2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is unique due to its specific inhibitory effects on DPP4 and its potential applications in diabetes treatment. Similar compounds include:
Sitagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP4 inhibitor with a similar mechanism of action but different chemical structure.
Saxagliptin: Another DPP4 inhibitor with distinct pharmacokinetic properties.
属性
CAS 编号 |
896592-53-3 |
---|---|
分子式 |
C17H19N3O2 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
14-butyl-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-8-20-10-18-14-12-9-11-6-4-5-7-13(11)19-16(12)22-15(14)17(20)21/h9-10H,2-8H2,1H3 |
InChI 键 |
MPFHRVMIBWXYQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=NC2=C(C1=O)OC3=C2C=C4CCCCC4=N3 |
溶解度 |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。